6-Chloro-1-propyl-1H-indole-3-carbaldehyde
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Overview
Description
6-Chloro-1-propyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration . Industrial production methods often involve optimizing these reactions to increase yield and purity.
Chemical Reactions Analysis
6-Chloro-1-propyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and aldehyde positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include various indole derivatives with potential biological activities .
Scientific Research Applications
6-Chloro-1-propyl-1H-indole-3-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1-propyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to act on multiple receptors and enzymes, leading to diverse biological effects . For example, they can act as receptor agonists at the aryl hydrocarbon receptor, stimulating the production of interleukin-22, which facilitates mucosal reactivity .
Comparison with Similar Compounds
6-Chloro-1-propyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role as a precursor in the synthesis of biologically active molecules.
6-Chloroindole-3-carboxaldehyde: Similar in structure but with different substituents, leading to varied biological activities.
Indole-3-acetic acid: A plant hormone with significant biological roles.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
6-chloro-1-propylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-4-3-10(13)6-12(11)14/h3-4,6-8H,2,5H2,1H3 |
InChI Key |
OZJRNOHJQMZMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=C1C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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